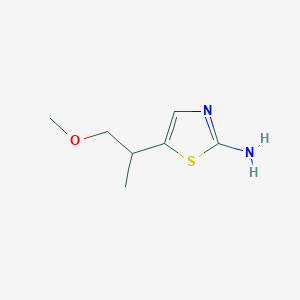![molecular formula C31H32N4O3 B2545865 2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1189474-47-2](/img/structure/B2545865.png)
2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide" is a complex molecule that may be related to the class of compounds described in the provided papers. These compounds are characterized by their potential biological activities, such as anticonvulsant properties in the case of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides and antimicrobial activities for (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives .
Synthesis Analysis
The synthesis of similar compounds typically involves the formation of acetamide derivatives, as seen in the papers. For instance, the synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides involves the introduction of a benzyl group and a methoxyamino group to the acetamide moiety . Similarly, the synthesis of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides involves the creation of an arylimino group attached to an indolinone structure, followed by the introduction of an N-aryl acetamide group . These processes are characterized by various steps, including the use of physical and spectral data for characterization.
Molecular Structure Analysis
The molecular structure of compounds like the one can be analyzed by examining the conformation and stereochemistry. In the case of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the crystal structure reveals a linearly extended conformation with specific interplanar angles between amide groups, which are crucial for their biological activity . The presence of hydrogen bonds and packing interactions also plays a significant role in the stability and reactivity of these molecules.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups and molecular structure. The presence of amide groups, for example, can facilitate hydrogen bonding, which is essential for the biological activity of anticonvulsants . The arylimino group in the indolin-1-yl)-N-aryl acetamide derivatives is likely to be involved in interactions with biological targets, contributing to their antimicrobial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and functional groups. The crystal structure analysis provides insights into the conformation and the presence of hydrogen bonds, which can affect solubility, melting points, and other physical properties . The spectral data, including IR, NMR, and mass spectrometry, are essential for characterizing these compounds and confirming their structures .
Scientific Research Applications
Anticancer and Antimicrobial Applications
Design and Synthesis for Anticancer Activity : Studies have focused on designing and synthesizing derivatives with modifications on the pyrimidine ring, aiming to discover new anticancer agents. For instance, compounds with different aryloxy groups attached to the pyrimidine ring have been synthesized and tested against a panel of 60 cancer cell lines, showing appreciable inhibition of cancer cell growth in several cases (Al-Sanea et al., 2020).
Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial and antifungal activities. A series of derivatives were synthesized and showed promising activity against various pathogenic microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Novel Synthetic Approaches and Drug Discovery
Synthetic Reagents for Drug Synthesis : Research has also been conducted on developing new synthetic reagents, such as potassium salts of p-methoxybenzyl N-acetylcarbamate, which are used as equivalents of N-acetamide nucleophiles in the synthesis of various pharmaceutical products. This demonstrates the ongoing efforts in improving the synthetic pathways for the production of complex molecules, potentially including compounds like the one (Sakai et al., 2022).
Hepatitis B Virus Inhibition : Molecular docking studies and synthetic methodologies have been applied to compounds with structural similarities, aiming at discovering new inhibitors for viruses such as Hepatitis B. One study developed a synthesis method for a biologically active molecule with nanomolar inhibitory activity against Hepatitis B virus (Ivashchenko et al., 2019).
properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-phenylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O3/c1-21-9-16-27-26(17-21)29-30(31(37)34(20-32-29)18-24-12-14-25(38-3)15-13-24)35(27)19-28(36)33-22(2)10-11-23-7-5-4-6-8-23/h4-9,12-17,20,22H,10-11,18-19H2,1-3H3,(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNGBIJQHCNNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC(C)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)
![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

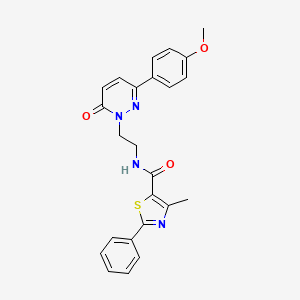
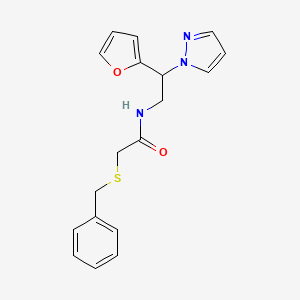

![N-(2,5-dimethylphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2545795.png)
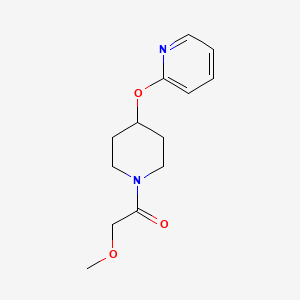

![3-[(4-ethylphenyl)(methyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2545799.png)
![2-Methyl-4-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2545802.png)
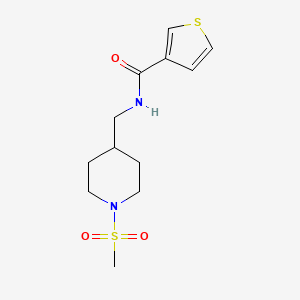
amino}-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2545804.png)
